N-butyl-4-chloro-3-nitrobenzamide

Descripción general

Descripción

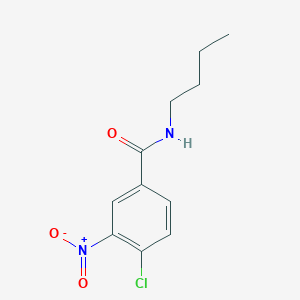

N-butyl-4-chloro-3-nitrobenzamide is an organic compound with the molecular formula C11H13ClN2O3 and a molecular weight of 256.691 g/mol It is a derivative of benzamide, featuring a nitro group at the 3-position, a chlorine atom at the 4-position, and a butyl group attached to the nitrogen atom of the amide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-chloro-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

N-butyl-4-chloro-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Reduction: 4-chloro-3-aminobenzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and butylamine.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

N-butyl-4-chloro-3-nitrobenzamide has been studied for its potential therapeutic effects, particularly in the development of antiprotozoal drugs. Recent research indicates that compounds similar to this compound can inhibit kinetoplast DNA (kDNA) function in protozoan parasites, which is crucial for their survival. This mechanism involves displacing essential proteins from their DNA binding sites, leading to the disruption of kDNA and ultimately the death of the parasites, such as Trypanosoma brucei and Leishmania species .

Case Study: Antiprotozoal Activity

- Compound: this compound

- Target Parasites: Trypanosoma brucei, Leishmania

- Mechanism: Disruption of kDNA function

- Outcome: Potential lead for new antiprotozoal drugs

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized for its separation and purification capabilities. It has been effectively analyzed using high-performance liquid chromatography (HPLC) methods, which allow for the detection and quantification of this compound in various samples. The application of HPLC facilitates the isolation of impurities and supports pharmacokinetic studies .

Table 1: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid |

| Particle Size | 3 µm |

| Application | Isolation of impurities |

Synthesis and Purification

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a series of steps that include the reaction of 4-chloro-3-nitrobenzoic acid with n-butylamine under controlled conditions. The purification process often utilizes crystallization techniques to achieve high purity levels necessary for research applications.

Table 2: Synthesis Overview

| Step | Reaction Details | Yield (%) |

|---|---|---|

| 1. Reaction with Amine | 4-chloro-3-nitrobenzoic acid + n-butylamine | 85% |

| 2. Purification | Crystallization from methanol-water mixture | >99% |

Future Directions in Research

The ongoing research into this compound focuses on expanding its applications in drug development, particularly against neglected tropical diseases caused by protozoan infections. Additionally, further studies on its pharmacokinetics and toxicity profiles will be crucial in determining its viability as a therapeutic agent.

Mecanismo De Acción

The mechanism of action of N-butyl-4-chloro-3-nitrobenzamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the amide and chlorine groups may influence the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Similar Compounds

4-chloro-3-nitrobenzamide: Lacks the butyl group, which may affect its solubility and biological activity.

N-butyl-3-nitrobenzamide: Lacks the chlorine atom, which may influence its reactivity and interactions with biological targets.

N-butyl-4-chlorobenzamide: Lacks the nitro group, which may reduce its potential for bioreduction and subsequent biological activity.

Uniqueness

N-butyl-4-chloro-3-nitrobenzamide is unique due to the presence of both the nitro and chlorine groups, which can significantly influence its chemical reactivity and potential biological activities. The butyl group also enhances its solubility in organic solvents, making it a versatile compound for various applications .

Actividad Biológica

N-butyl-4-chloro-3-nitrobenzamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is a benzamide derivative characterized by the following structural features:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 256.68 g/mol

- Functional Groups : Contains a butyl group attached to the nitrogen atom, a chlorine atom at the para position, and a nitro group at the meta position of the benzene ring.

Biological Activities

Research has indicated that this compound exhibits a broad spectrum of biological activities, including:

-

Antimicrobial Properties :

- The compound has been investigated for its potential to inhibit the growth of various microorganisms. Studies suggest that it can interfere with essential cellular processes in bacteria, leading to growth inhibition.

- Anticancer Activity :

- Enzyme Inhibition :

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Cellular Processes : The compound likely disrupts key enzymatic pathways in target cells, leading to reduced viability and proliferation. For example, its interaction with topoisomerase enzymes may prevent proper DNA replication in bacterial cells .

- Induction of Apoptosis : In cancer cells, this compound may trigger apoptotic pathways, leading to programmed cell death. This effect is often mediated by oxidative stress and the activation of caspases .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Propiedades

IUPAC Name |

N-butyl-4-chloro-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)8-4-5-9(12)10(7-8)14(16)17/h4-5,7H,2-3,6H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBGUSUYCUSCBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364985 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59320-12-6 | |

| Record name | N-butyl-4-chloro-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.